(5R)-5-(2-Methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione (5R)-5-(2-Methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione
Brand Name: Vulcanchem
CAS No.: 150728-12-4
VCID: VC0138639
InChI: InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21)
SMILES: COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3
Molecular Formula: C15H12N4O4
Molecular Weight: 312.28 g/mol

(5R)-5-(2-Methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione

CAS No.: 150728-12-4

Main Products

VCID: VC0138639

Molecular Formula: C15H12N4O4

Molecular Weight: 312.28 g/mol

(5R)-5-(2-Methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione - 150728-12-4

CAS No. 150728-12-4
Product Name (5R)-5-(2-Methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione
Molecular Formula C15H12N4O4
Molecular Weight 312.28 g/mol
IUPAC Name 5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione
Standard InChI InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21)
Standard InChIKey ZJMPECSQUMNGPA-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC=C1O[C@@H]2C(=O)NC(=NC2=O)C3=NC=CC=N3
SMILES COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3
Canonical SMILES COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3
PubChem Compound 11109730
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator